molecular formula C25H22ClFN2O4 B11148076 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B11148076
M. Wt: 468.9 g/mol
InChI Key: CGOREMWJQJPMSF-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl ether, a dimethoxyphenyl group, and a pyrazolyl phenol moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chloro-fluorobenzyl ether: This step involves the reaction of 2-chloro-6-fluorobenzyl alcohol with an appropriate phenol derivative under basic conditions to form the ether linkage.

    Synthesis of the pyrazolyl phenol: The pyrazole ring is constructed through the reaction of a suitable hydrazine derivative with a diketone or β-keto ester, followed by cyclization.

    Coupling of the two fragments: The final step involves the coupling of the chloro-fluorobenzyl ether with the pyrazolyl phenol under conditions that promote ether formation, such as the use of a strong base or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under conditions that promote nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of nitro groups yields amines.

Scientific Research Applications

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)-2-methylamino-cyclohexanone: A dissociative anesthetic related to ketamine.

    2-chloro-6-fluorobenzyl alcohol: A precursor used in the synthesis of the target compound.

Uniqueness

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22ClFN2O4

Molecular Weight

468.9 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C25H22ClFN2O4/c1-14-24(15-7-10-22(31-2)23(11-15)32-3)25(29-28-14)17-9-8-16(12-21(17)30)33-13-18-19(26)5-4-6-20(18)27/h4-12,30H,13H2,1-3H3,(H,28,29)

InChI Key

CGOREMWJQJPMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)F)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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